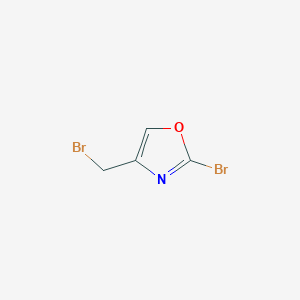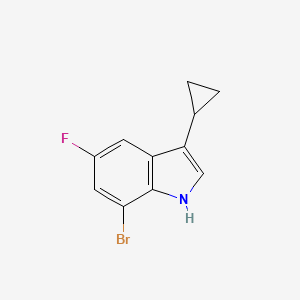
1,3,5-Tribenzhydryl-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribenzhydryl-1,3,5-triazinane is a nitrogen-containing heterocyclic compound characterized by a triazinane ring substituted with benzhydryl groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tribenzhydryl-1,3,5-triazinane typically involves the cyclotrimerization of benzhydryl-substituted imines. One common method includes the reaction of benzhydryl chloride with hexamethylenetetramine under acidic conditions, followed by cyclization to form the triazinane ring . The reaction conditions often require controlled temperatures and the presence of a suitable catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tribenzhydryl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazinane oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazinane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include triazinane oxides, reduced triazinane derivatives, and substituted triazinanes with various functional groups .
Applications De Recherche Scientifique
1,3,5-Tribenzhydryl-1,3,5-triazinane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,5-Tribenzhydryl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, the triazinane ring structure allows for interactions with biological macromolecules, potentially leading to bioactive effects .
Comparaison Avec Des Composés Similaires
1,3,5-Trinitro-1,3,5-triazinane (RDX): A well-known explosive with a triazinane ring substituted with nitro groups.
1,3,5-Triaryl-1,3,5-triazinane: Compounds with aryl groups at the 1, 3, and 5 positions, used in various chemical applications.
Uniqueness: 1,3,5-Tribenzhydryl-1,3,5-triazinane is unique due to its benzhydryl substituents, which impart distinct steric and electronic properties.
Propriétés
Formule moléculaire |
C42H39N3 |
|---|---|
Poids moléculaire |
585.8 g/mol |
Nom IUPAC |
1,3,5-tribenzhydryl-1,3,5-triazinane |
InChI |
InChI=1S/C42H39N3/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)43-31-44(41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-45(32-43)42(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,40-42H,31-33H2 |
Clé InChI |
SGHJAMVUKGYVQK-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)
![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)




![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)




![4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13907008.png)
